molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B1355093
CAS No.: 63894-67-7
M. Wt: 255.72 g/mol
InChI Key: YPVVQAPITTYKRL-UHFFFAOYSA-N
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Description

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core substituted with a morpholine ring and a chlorine atom.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that thienopyrimidin derivatives can inhibit tumor necrosis factor alpha and nitric oxide , suggesting potential targets could be related to these pathways.

Mode of Action

It’s suggested that the morpholine ring might be in a position to make a nontraditional ch-o hydrogen bond to gly16 , indicating a possible interaction with its targets.

Biochemical Pathways

Given its potential inhibition of tumor necrosis factor alpha and nitric oxide , it may impact related signaling pathways.

Result of Action

Its potential inhibition of tumor necrosis factor alpha and nitric oxide suggests it may have anti-inflammatory or immunomodulatory effects.

Action Environment

It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions could affect its stability.

Biochemical Analysis

Biochemical Properties

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and nitric oxide production, which are critical mediators in inflammatory responses . The nature of these interactions involves binding to specific active sites on the enzymes, thereby modulating their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . By modulating these metabolic pathways, this compound can affect the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues. These interactions determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions or with the aid of catalysts.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications .

Properties

IUPAC Name

4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVQAPITTYKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CSC3=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516014
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63894-67-7
Record name 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholine (85.1, 0.977 mol, 2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 (91 g, 0.444 mol, 1.0 equiv.). The reaction mixture was stirred at ambient temperature for 1 h and the resulting slurry was filtered, rinsed with water (500 ml). The cake was dried in vacuum oven at 55° C. for 24 hours to give 442-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 as an off-white solid (100.3 g, 88% yield). 1H NMR (400 MHz, DMSO-d6) δ 3.736 (t, J=4.8 Hz, 4H), δ 3.897 (t, J=5.2 Hz, 4H), δ 7.658 (d, J=6.4 Hz, 1H), δ 7.682 (t, J=6.4 Hz, 4H δ). LCMS (ESI pos) m/e 257 (M+1).
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88%

Synthesis routes and methods II

Procedure details

Scheme 6 shows the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 18 starting by cyclization of methyl 2-amino-thiophenecarboxylate 15 (95 g) with chlorosulfonyl isocyanate at low temperature remains (−60° C. to −55° C.) to give thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16. Phosphorous oxychloride was added slowly to a cold solution of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 16 and N,N-dimethylaniline (0.75 equiv.) in acetonitrile while maintaining the temperature below 25° C. The mixture was then heated to 80-85° C. and stirred for 24 hours to afford dichlorothieno[2,3-d]pyrimidine 17. Morpholine (2.2 equiv.) was added to a solution of 2,4-dichlorothieno[2,3-d]pyrimidine 17 in methanol and stirred at ambient temperature for 1 h to give 18.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
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4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

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